![molecular formula C9H8BrClO B1453360 (5-Bromo-2-methylphenyl)acetyl chloride CAS No. 1031387-31-1](/img/structure/B1453360.png)
(5-Bromo-2-methylphenyl)acetyl chloride
Overview
Description
“(5-Bromo-2-methylphenyl)acetyl chloride” is a chemical compound with the molecular formula C9H8BrClO . It is used in various chemical reactions and has a molecular weight of 247.52 .
Synthesis Analysis
The synthesis of “(5-Bromo-2-methylphenyl)acetyl chloride” involves the reaction of (5-bromo-2-methylphenyl)acetic acid with thionyl chloride . The reaction mixture is stirred at 80°C for 2 hours and then concentrated. The residue is dissolved in dichloromethane .Molecular Structure Analysis
The molecular structure of “(5-Bromo-2-methylphenyl)acetyl chloride” consists of a benzene ring substituted with a bromine atom, a methyl group, and an acetyl chloride group .Chemical Reactions Analysis
“(5-Bromo-2-methylphenyl)acetyl chloride” can participate in various chemical reactions. For instance, it can react with ethyl 1-hydroxycyclopentanecarboxylate at an oil bath temperature of 120°C for 6 hours to yield an oil .Physical And Chemical Properties Analysis
“(5-Bromo-2-methylphenyl)acetyl chloride” is a compound with a molecular weight of 247.52 . More detailed physical and chemical properties such as boiling point, density, etc., are not available in the search results.Scientific Research Applications
Chemistry
(5-Bromo-2-methylphenyl)acetyl chloride: is a versatile chemical compound used in organic synthesis. Its reactivity with various nucleophiles makes it a valuable building block for the construction of complex molecules. In chemistry, it is often employed in:
- Material Science : It may be used in the modification of surface properties of materials, contributing to the development of new materials with specific functionalities .
Biology
In biological research, (5-Bromo-2-methylphenyl)acetyl chloride can be utilized in:
- Cell Signaling Studies : The compound might be involved in the synthesis of molecules that mimic or inhibit natural ligands, helping to elucidate cell signaling pathways .
Medicine
(5-Bromo-2-methylphenyl)acetyl chloride: finds applications in medicine, particularly in:
- Pharmacological Research : The compound can be a precursor for the synthesis of small molecules used in pharmacological studies to explore their therapeutic potential .
Materials Science
In the field of materials science, this compound’s applications include:
- Surface Coating : The compound may be involved in the synthesis of surface coatings that confer specific properties like hydrophobicity or reactivity to surfaces .
Environmental Science
(5-Bromo-2-methylphenyl)acetyl chloride: also has potential applications in environmental science:
- Waste Treatment : The compound might be used in the synthesis of reagents for the treatment or detoxification of industrial waste .
Pharmacology
In pharmacology, the compound’s applications are seen in:
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(5-bromo-2-methylphenyl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCKOROWEXQHDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methylphenyl)acetyl chloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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